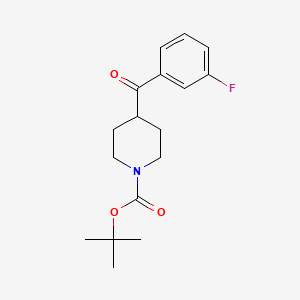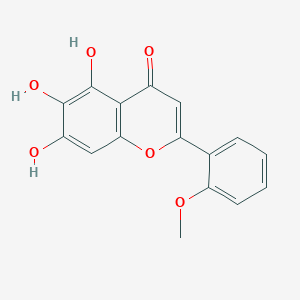
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 5-(4-Fluorophenyl)thiazole with a boronic acid derivative in the presence of a suitable catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the thiazole derivative is reacted with a boronic acid pinacol ester under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester moiety can be oxidized to form corresponding alcohols or ketones.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Material Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorophenyl group and thiazole ring enhances the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity in coupling reactions. Additionally, the thiazole ring provides stability and selectivity in various chemical transformations .
Propiedades
Fórmula molecular |
C15H19BFNO3S |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
[5-(4-fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C15H19BFNO3S/c1-14(2,19)15(3,4)21-16(20)13-12(22-9-18-13)10-5-7-11(17)8-6-10/h5-9,19-20H,1-4H3 |
Clave InChI |
ATXYSICZQCPPAO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(SC=N1)C2=CC=C(C=C2)F)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)


![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)


![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
